环己基氨基甲酸酯

描述

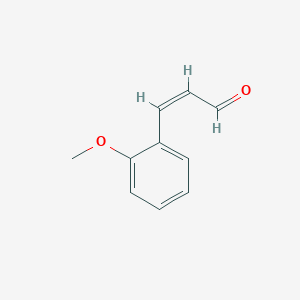

Cyclohexyl carbamate, also known as Cyclohexyl carbamate, is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.

The exact mass of the compound Cyclohexyl carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclohexyl carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物化学应用:

- 环己基氨基甲酸芳基酯用作脂肪酸酰胺水解酶 (FAAH) 抑制剂,包括 URB597,重点关注药代动力学和毒理学特性 (Vacondio et al., 2009)。

- 乙inamate(1-乙炔基-环己基氨基甲酸酯)是一种非巴比妥类镇静催眠药,突出了其药理学意义和成瘾风险 (Ellinwood et al., 1962)。

- 氨基甲酸酯,包括环己基氨基甲酸酯,在药物设计中至关重要,是许多已批准药物和前药中的关键结构基序 (Ghosh & Brindisi, 2015)。

农药分析应用:

- 用于从果汁样品中提取和检测氨基甲酸酯农药,展示其在食品安全分析中的作用 (Ahmadzadeh Anvar et al., 2020)。

- 检查农药的细胞学效应,包括与环己基氨基甲酸酯结构相似的 N-甲基-1-萘基氨基甲酸酯“西维因” (Amer, 1965)。

材料科学和有机合成应用:

- 研究环己基 N-苯基氨基甲酸酯的合成、晶体结构和理论研究,表明其在材料科学中的应用潜力 (Pereira Silva et al., 2010)。

- 开发一种在超临界二氧化碳中合成环己基氨基甲酸乙酯的清洁工艺,突出了其在绿色化学中的应用 (Xu Jing-xiu, 2009)。

- 环己基氨基甲酸酯衍生物已用作高效液相色谱中的手性固定相,展示了它们在分析化学中的用途 (Kubota et al., 2000)。

作用机制

Target of Action

Cyclohexyl carbamate, like other carbamates, primarily targets enzymes or receptors in the body. The carbamate group is a key structural motif in many approved drugs and prodrugs . They are specifically designed to make drug−target interactions through their carbamate moiety .

Mode of Action

The carbamate functionality in cyclohexyl carbamate is related to amide-ester hybrid features and displays very good chemical and proteolytic stabilities . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .

Biochemical Pathways

Carbamate pesticides have been implicated in the increasing prevalence of diseases associated with alterations of the immune response . They initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance . Carbamates can inhibit humoral immunity, as evidenced by suppressed in vitro primary and/or secondary antibody forming cell (AFC) responses of rodent splenocytes .

Pharmacokinetics

The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties . Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Result of Action

The result of cyclohexyl carbamate’s action is largely dependent on its specific targets and the biochemical pathways it affects. For instance, in the case of carbamate pesticides, the toxicity of these compounds to biota is mediated through cholinergic and non-cholinergic routes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cyclohexyl carbamate. For instance, the thermal decomposition of carbamates can lead to the formation of isocyanates . This process can be influenced by temperature and other environmental conditions . Furthermore, the synthesis of cyclohexyl carbamate can be influenced by the presence of certain catalysts .

安全和危害

未来方向

There is ongoing research into the use of carbamates in the synthesis of various compounds . For instance, carbamates are being used in the synthesis of industrially significant aliphatic isocyanates . Furthermore, there is interest in developing novel antitumor agents derived from natural product camptothecin, with 20-carbamates of the active compound (20S,21S)-7-cyclohexyl-21-fluorocamptothecin being designed and synthesized .

生化分析

Biochemical Properties

Cyclohexyl carbamate is known to participate in biochemical reactions, particularly in the formation of polyurethanes . The carbamate group in Cyclohexyl carbamate is a key structural motif in many approved drugs and prodrugs . It is designed to make specific interactions with various biomolecules, including enzymes and proteins .

Cellular Effects

For instance, some carbamates have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cyclohexyl carbamate involves the formation of an anionic monomer species, followed by repeated acylations of in situ formed urethane anions, leading to the formation of polyurethane . This process is facilitated by the carbamate moiety in the Cyclohexyl carbamate, which can interact with biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the polymerization of cyclic carbamates, including Cyclohexyl carbamate, can be controlled by changing the reaction conditions . This suggests that the effects of Cyclohexyl carbamate may change over time under different conditions.

Metabolic Pathways

They can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

cyclohexyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUELWJRRASQDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150031 | |

| Record name | Carbamic acid, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-54-5 | |

| Record name | Cyclohexyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYLURETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCN5M8Q7C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some environmentally friendly methods for synthesizing cyclohexyl carbamates?

A1: Several green synthesis methods have been explored:

- Supercritical CO2: Cyclohexyl carbamate can be synthesized using cyclohexylamine, bromoethane, and CO2 in supercritical CO2 with DBU as a promoter. This method achieved a 96% yield under optimized conditions. []

- Dimethyl Carbonate (DMC) Alcoholysis: This approach utilizes dicyclohexyl urea (DCU) and various alcohols like methanol, ethanol, and butanol, catalyzed by TiO2/SiO2. This method boasts high yields (over 95%) and excellent selectivity (98%) for the desired carbamates. []

- Metal Oxide Catalyzed Transesterification: This method involves reacting dialkyl carbonates with N, N'-dicyclohexylurea in the presence of a metal oxide solid catalyst. This approach offers mild reaction conditions, catalyst reusability, and high atom economy. []

Q2: What factors influence the catalytic synthesis of methyl N-cyclohexyl carbamate (MCHC) using supported alumina catalysts?

A2: Research indicates that the reaction temperature, molar ratio of cyclohexylamine to DMC, and reaction time significantly influence MCHC yield. Additionally, the catalytic activity of Al2O3-SiO2 catalysts can decrease due to the transformation of Al(3+) from a tetrahedral to an octahedral structure during the reaction. []

Q3: Are there any simple, cost-effective catalysts for synthesizing MCHC?

A3: Yes, KBr has been studied as a catalyst for MCHC synthesis from cyclohexylamine and dimethyl carbonate. The reaction parameters, like reactant ratios, time, and temperature, all influence the final yield. []

Q4: Is there structural information available for cyclohexyl carbamate derivatives?

A4: Yes, the crystal structure of tert-butyl N-[(1R,2R)-2-(isothiocyanato)cyclohexyl]carbamate (C12H20N2O2S) has been determined. The molecules form chains through hydrogen bonding between the carbamate NH group and the carbonyl group of adjacent molecules. []

Q5: How do cyclohexyl carbamate derivatives interact with fatty acid amide hydrolase (FAAH)?

A5: Compounds like URB597 (an O-aryl carbamate) and JNJ1661610 (an N-piperazinylurea) inhibit FAAH by carbamoylating the Ser241 residue in the active site. QM/MM modeling suggests that the carbamate group hinders the stabilization of hydrolysis transition states, increasing the activation barrier and leading to prolonged or irreversible FAAH inhibition. Notably, the piperazine carboxylate derivative shows a lower energy barrier for decarbamoylation compared to the cyclohexyl carbamate, aligning with the observed reversibility of JNJ1661610's inhibitory effect. []

Q6: Are there any applications of cyclohexyl carbamate derivatives in drug development?

A6: Research suggests that cyclohexyl carbamate derivatives could hold potential for treating neuropsychiatric disorders. For instance, tert-butyl (trans-4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)carbamate exhibits biased agonism at the dopamine D2 receptor. This compound, structurally similar to cariprazine (an antipsychotic drug), shows a different bias towards specific signaling pathways. Modifying the structure of this compound allows for fine-tuning of its efficacy and biased agonism. This area of research is important for developing pathway-selective drugs. []

Q7: Are there any other applications for cyclohexyl carbamate derivatives?

A7: Yes, they are being explored for various applications:

- Cosmetics: Certain cyclohexyl carbamate ester compounds are being investigated for their potential as fat-soluble active ingredients in cosmetics, particularly for preventing and treating cellulite. []

- Skin Lightening: Specific cyclohexyl carbamate compounds are being studied for their potential use as skin and/or hair lightening agents. []

- Microcapsule Formation: Decane-1,10-bis(cyclohexyl carbamate) has been used to create textured microcapsules. Crystallization of this compound within emulsion droplets leads to the formation of an interlocking mesh of needle-like crystals, resulting in unique surface textures. These microcapsules demonstrate enhanced deposition onto various fabrics. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)